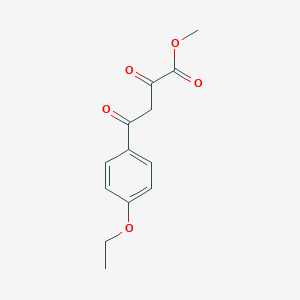

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-3-18-10-6-4-9(5-7-10)11(14)8-12(15)13(16)17-2/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPBZQIEMJJXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396659 | |

| Record name | methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108783-91-1 | |

| Record name | methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a versatile chemical intermediate characterized by its reactive β-keto ester and α-keto ester functionalities. This unique structural motif makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds prevalent in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in the development of novel therapeutic agents.

Chemical Properties and Characterization

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, with the CAS Registry Number 108783-91-1, is a compound of significant interest in synthetic and medicinal chemistry.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

| Property | Value | Source |

| CAS Number | 108783-91-1 | [1] |

| Molecular Formula | C₁₃H₁₄O₅ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| Appearance | Powder or liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Predicted Boiling Point | 407.0 ± 25.0 °C | |

| Predicted Density | 1.182 ± 0.06 g/cm³ | |

| Storage | Store in a tightly closed container | [1] |

Note: Predicted values are based on computational models and should be considered as estimates.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons on the phenyl ring (two doublets, characteristic of a para-substituted pattern), a singlet for the methylene protons flanked by two carbonyl groups, and a singlet for the methyl ester protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ketone and ester functionalities, carbons of the aromatic ring, the methylene carbon, and the carbons of the ethoxy and methoxy groups.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups, typically in the range of 1680-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations, as well as C-O stretching bands for the ether and ester linkages, will also be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve the loss of the methoxy group, the ethoxy group, and cleavage of the butanoate chain. Mass spectral data for the related compound 4-(4-Ethoxyphenyl)-4-oxobutanoic acid is available and can provide insights into potential fragmentation pathways.[2]

Synthesis and Reactivity

The synthesis of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is most commonly achieved through a Claisen condensation reaction. This powerful carbon-carbon bond-forming reaction involves the condensation of an ester with a carbonyl compound in the presence of a strong base.

Synthetic Pathway: Claisen Condensation

A plausible and efficient synthetic route involves the reaction of ethyl 4-ethoxybenzoate with dimethyl oxalate in the presence of a suitable base, such as sodium methoxide.

Figure 1: Proposed synthetic workflow for Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate via Claisen condensation.

Experimental Protocol: A Generalized Claisen Condensation

The following is a generalized protocol based on standard Claisen condensation procedures for the synthesis of β-keto esters.

-

Preparation of the Alkoxide Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve a stoichiometric amount of sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) to generate sodium methoxide.

-

Reaction Setup: Cool the sodium methoxide solution in an ice bath.

-

Addition of Reactants: Add a solution of ethyl 4-ethoxybenzoate and dimethyl oxalate (in a 1:1 molar ratio) in an anhydrous solvent (e.g., diethyl ether or THF) dropwise to the cooled sodium methoxide solution with vigorous stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Chemical Logic

The chemical reactivity of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is dominated by the presence of the two carbonyl groups and the acidic methylene protons situated between them. This dicarbonyl moiety makes it a versatile precursor for the synthesis of various heterocyclic systems.

-

Keto-Enol Tautomerism: The β-dicarbonyl system exists in equilibrium with its enol tautomer. This tautomerism is crucial for its reactivity, as the enol form can act as a nucleophile.

-

Reactions at the Methylene Group: The protons on the carbon atom between the two carbonyl groups are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in various alkylation and acylation reactions.

-

Reactions with Nucleophiles: The carbonyl carbons are electrophilic and are susceptible to attack by nucleophiles. Reactions with binucleophiles, such as hydrazines, hydroxylamine, and ureas, are particularly useful for the construction of five- and six-membered heterocyclic rings like pyrazoles, isoxazoles, and pyrimidines.

Sources

An In-Depth Technical Guide to Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Aryl-2,4-dioxobutanoate Scaffold

The aryl-2,4-dioxobutanoate scaffold is a versatile pharmacophore and synthetic intermediate characterized by an aromatic ring linked to a 2,4-dioxobutanoate moiety. This arrangement of functional groups, specifically the 1,3-dicarbonyl system, imparts unique chemical reactivity and potential for biological activity. These compounds are valuable building blocks in organic synthesis, allowing for the construction of more complex molecular architectures. The presence of the aryl group allows for a wide range of structural modifications to modulate the electronic and steric properties of the molecule, which can in turn influence its biological targets and material characteristics.

Physicochemical Properties and Identification

While the exact CAS number for Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is not prominently documented, we can infer its properties from closely related, commercially available analogs. A comparison of these analogs is provided in the table below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | 39757-31-8 | C₁₂H₁₂O₅ | 236.22 |

| Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | 848052-89-1 | C₁₂H₁₂O₅ | 236.22 |

| Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | 35322-20-4 | C₁₃H₁₄O₅ | 250.25[1] |

| Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate | Not Assigned | C₁₃H₁₄O₅ | 250.25 |

Note: The molecular formula and weight for the target compound are calculated based on its structure.

Synthesis of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

The most common and efficient method for the synthesis of β-keto esters such as Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is the Claisen condensation .[2] Specifically, a "crossed" or mixed Claisen condensation is employed, where two different esters react. For the synthesis of the target molecule, the reaction would involve the condensation of a methyl ester of 4-ethoxybenzoic acid (or a related derivative like 4'-ethoxyacetophenone) with dimethyl oxalate in the presence of a strong base.[3][4]

General Reaction Mechanism: Claisen Condensation

The reaction proceeds via the formation of an enolate from the ester with α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. Diethyl oxalate is an effective substrate in these reactions as it lacks α-hydrogens and cannot undergo self-condensation.[4]

Caption: Generalized workflow for the synthesis of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate via Claisen condensation.

Step-by-Step Experimental Protocol (Exemplified)

The following is a representative protocol for a crossed Claisen condensation to synthesize an aryl-2,4-dioxobutanoate. This should be adapted and optimized for the specific synthesis of the title compound.

-

Preparation of the Alkoxide Base: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal (1.1 equivalents) in anhydrous methanol to prepare sodium methoxide.

-

Reaction Setup: To the freshly prepared sodium methoxide solution, add a solution of 4'-ethoxyacetophenone (1.0 equivalent) in anhydrous toluene.

-

Addition of Dimethyl Oxalate: Slowly add a solution of dimethyl oxalate (1.2 equivalents) in anhydrous toluene to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a dilute acid (e.g., 1 M HCl) until the solution is acidic.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate.

Spectroscopic Characterization (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons in the para-substituted pattern, a singlet for the methylene protons between the two carbonyl groups, and a singlet for the methyl ester protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the carbonyl carbons, the aromatic carbons (with distinct chemical shifts for the ipso, ortho, meta, and para carbons), the methylene carbon, the ethoxy carbons, and the methyl ester carbon.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups, typically in the range of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 250.25). Fragmentation patterns would likely involve the loss of the methoxy group, the ethoxy group, and cleavage of the butanoate chain.[5]

Applications in Research and Drug Development

The 1,3-dicarbonyl moiety present in aryl-2,4-dioxobutanoates is a key feature in many biologically active molecules. This functional group can act as a chelating agent for metal ions and can participate in hydrogen bonding interactions with biological targets.

Potential as Antimicrobial Agents

β-keto esters have been investigated for their antibacterial activity.[6] The aryl substituent provides a scaffold that can be modified to enhance potency and selectivity against various bacterial strains. The mechanism of action may involve the inhibition of essential enzymes or the disruption of bacterial cell membranes.

Intermediates in the Synthesis of Bioactive Molecules

Aryl-β-keto esters are valuable intermediates in the synthesis of a wide range of biologically important molecules, including α- and β-amino acids, and heterocyclic compounds.[7][8]

Caption: Potential applications of the Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate scaffold.

Safety and Handling

Based on the safety data for analogous compounds like Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate, the following hazards should be considered:

-

Causes skin irritation (H315) [9]

-

Causes serious eye irritation (H319) [9]

-

May cause respiratory irritation (H335) [9]

Precautionary Measures:

-

Handle in a well-ventilated fume hood.[6]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs, get medical advice/attention.

Conclusion

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate represents a valuable, albeit less-documented, member of the aryl-2,4-dioxobutanoate family. This guide provides a foundational understanding of its synthesis, predicted properties, and potential applications by drawing on established chemical principles and data from closely related analogs. The synthetic accessibility via the Claisen condensation and the versatile reactivity of the 1,3-dicarbonyl moiety make this and related compounds attractive targets for further investigation in medicinal chemistry and materials science. It is our hope that this guide will serve as a catalyst for such future research.

References

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Chem-Impex. (n.d.). Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

OpenStax. (2023). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

- Google Patents. (n.d.). CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate.

-

PubChem. (n.d.). Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate: Studies on antioxidant, antimicrobial activities and molecular docking. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Palladium Catalyzed β-Arylation of α-Keto Esters. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

- Study of the antimicrobial activity of ethyl S-ester of 4-acetylaminobenzenethiosulfonic acid. (2025). ScienceRise: Pharmaceutical Science, (5), 24-30.

-

MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

-

MDPI. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods for the synthesis of aryl α‐ketoester. Retrieved from [Link]

- Google Patents. (n.d.). US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles.

-

mzCloud. (n.d.). 4-(4-Ethoxyphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). ANTIOXIDANT, ANTIBACTERIAL ACTIVITY AND GC-MS ANALYSIS OF EXTRACT OF GIANT FOREST ANT Dinomyrmex gigas (Latreille, 1802). Retrieved from [Link]

-

Cardiff University. (2022). Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-methoxyphenyl-4-oxobutanoate. Retrieved from [Link]

Sources

- 1. Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate | C13H14O5 | CID 287267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Claisen Condensation [organic-chemistry.org]

- 3. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Palladium Catalyzed β-Arylation of α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20030208068A1 - Convergent synthesis of alpha-aryl-beta-ketonitriles - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, a molecule of interest in organic synthesis and potentially in pharmaceutical development. Drawing upon established chemical principles and data from structurally related compounds, this document will detail its molecular structure, propose a viable synthetic route, and predict its spectral characteristics.

Molecular Structure and Physicochemical Properties

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS Number: 108783-91-1) is an organic compound with the molecular formula C₁₃H₁₄O₅ and a molecular weight of 250.25 g/mol .[1] Its structure is characterized by a central butanoate chain with two ketone functionalities at the 2- and 4-positions, a methyl ester at the 1-position, and a 4-ethoxyphenyl group attached to the 4-position.

The presence of both ketone and ester functional groups classifies this molecule as a β-keto ester, a class of compounds known for their versatile reactivity in organic synthesis. The ethoxyphenyl group, a common moiety in medicinal chemistry, can influence the molecule's pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate and Related Analogs

| Property | Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (Predicted) | Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate (Experimental) |

| Molecular Formula | C₁₃H₁₄O₅ | C₁₂H₁₂O₅ |

| Molecular Weight | 250.25 g/mol [1] | 236.22 g/mol |

| Boiling Point | 407.0 ± 25.0 °C[1] | Not available |

| Density | 1.182 ± 0.06 g/cm³[1] | Not available |

| Melting Point | Not available | 148-153 °C |

Synthesis Methodology: A Plausible Approach via Claisen Condensation

The synthesis of β-keto esters such as Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is classically achieved through a Claisen condensation reaction. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of the title compound, a plausible and efficient route would involve the crossed Claisen condensation of ethyl 4-ethoxybenzoate with dimethyl oxalate.

Proposed Synthetic Pathway

Caption: Proposed synthesis of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate via Claisen condensation.

Detailed Experimental Protocol (Proposed)

Materials:

-

Ethyl 4-ethoxybenzoate

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with a solution of sodium methoxide in anhydrous methanol.

-

Addition of Reactants: A solution of ethyl 4-ethoxybenzoate and dimethyl oxalate in anhydrous methanol is added dropwise to the stirred sodium methoxide solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, water, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Claisen condensation is sensitive to water, which can hydrolyze the ester starting materials and the base. Therefore, anhydrous solvents and flame-dried glassware are crucial.

-

Strong Base: A strong base like sodium methoxide is required to deprotonate the α-carbon of the ester, initiating the condensation.

-

Acidic Workup: The acidic workup is necessary to neutralize the reaction mixture and protonate the enolate intermediate to form the final β-keto ester product.

Predicted Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons in the ethoxy group, the aromatic ring, the methylene group of the butanoate chain, and the methyl ester.

-

Ethoxy Group: A triplet at approximately 1.4 ppm (CH₃) and a quartet at around 4.1 ppm (OCH₂).

-

Aromatic Protons: Two doublets in the aromatic region (approximately 6.9-7.9 ppm), characteristic of a para-substituted benzene ring.

-

Methylene Protons: A singlet for the CH₂ group at the 3-position of the butanoate chain, likely appearing around 4.0 ppm.

-

Methyl Ester: A singlet for the OCH₃ group at approximately 3.9 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the different carbon environments in the molecule.

-

Carbonyl Carbons: Signals for the two ketone carbons and the ester carbonyl carbon are expected in the downfield region (160-200 ppm).

-

Aromatic Carbons: Four signals in the aromatic region (114-164 ppm).

-

Aliphatic Carbons: Signals for the ethoxy group carbons, the methylene carbon of the butanoate chain, and the methyl ester carbon in the upfield region (14-64 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by strong absorption bands from the carbonyl groups.

-

C=O Stretching: Strong, distinct peaks are expected in the region of 1680-1750 cm⁻¹ corresponding to the ketone and ester carbonyl groups.

-

C-O Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ester and ether linkages.

-

Aromatic C-H and C=C Stretching: Absorptions in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 250.25). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the ethoxy group (-OCH₂CH₃), and cleavage of the butanoate chain.

Potential Applications and Future Directions

The structural motifs within Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate suggest its potential as a versatile building block in organic synthesis. The β-keto ester functionality allows for a wide range of subsequent chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The ethoxyphenyl group is present in numerous biologically active compounds, and its incorporation could be explored in the design of novel therapeutics.

Further research is warranted to experimentally validate the proposed synthesis and to fully characterize the physicochemical and biological properties of this compound. In vitro screening against various biological targets could reveal potential therapeutic applications.[2]

Safety and Handling

Based on data for structurally similar compounds, Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate should be handled with care in a well-ventilated laboratory, preferably in a fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

GHS Hazard Statements (Predicted): [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Predicted): [1]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Store in a tightly sealed container in a cool, dry place.

References

-

MOLBASE. methyl 4-(2-ethoxyphenyl)-2,4-dioxobutanoate|1039950-71-4. [Link]

- Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

-

PubChem. Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. [Link]

-

PubChem. 4-(2-Aminophenyl)-2,4-dioxobutanoic acid. [Link]

- Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

PMC. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. [Link]

Sources

- 1. METHYL 4-(4-ETHOXYPHENYL)-2,4-DIOXOBUTANOATE | 108783-91-1 [amp.chemicalbook.com]

- 2. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | C12H12O5 | CID 2772206 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a β-dicarbonyl compound of significant interest in medicinal chemistry and organic synthesis. Its structural motif is present in various biologically active molecules, and it serves as a versatile precursor for the synthesis of more complex chemical entities.[1] Derivatives of 4-aryl-2,4-dioxobutanoic acid have been investigated for their potential as antiviral agents, highlighting the pharmaceutical relevance of this class of compounds.[2] This guide provides a comprehensive overview of the synthetic pathway to methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, delving into the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization.

Synthesis Pathway: A Strategic Application of the Crossed Claisen Condensation

The most efficient and direct route to synthesize methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is through a crossed or mixed Claisen condensation. This reaction involves the condensation of a ketone with an ester that lacks α-hydrogens, thereby preventing self-condensation of the ester.[3] In this specific synthesis, 4'-ethoxyacetophenone serves as the ketone component, providing the enolizable α-protons, while dimethyl oxalate acts as the non-enolizable electrophilic ester.[4]

The reaction is typically mediated by a strong base, such as sodium methoxide, which deprotonates the α-carbon of the 4'-ethoxyacetophenone to form a reactive enolate. This enolate then undergoes nucleophilic acyl substitution on one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent loss of a methoxide leaving group yields the desired β-keto ester.

Reaction Scheme:

Figure 1: Overall reaction scheme for the synthesis.

Mechanistic Insights: The Stepwise Formation of the β-Dicarbonyl Moiety

The Claisen condensation proceeds through a well-established mechanism, the key steps of which are outlined below:

-

Enolate Formation: The strong base (methoxide) abstracts an acidic α-proton from 4'-ethoxyacetophenone to generate a resonance-stabilized enolate. This is the rate-determining step of the reaction.

-

Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate, forming a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group. This results in the formation of the sodium salt of the β-dicarbonyl product.

-

Protonation: A final acidic workup neutralizes the enolate to yield the final methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate product.

Figure 2: Stepwise mechanism of the Claisen condensation.

Detailed Experimental Protocol

This protocol is adapted from established procedures for crossed Claisen condensations involving dialkyl oxalates.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4'-Ethoxyacetophenone | 164.20 | 16.42 g | 0.10 |

| Dimethyl Oxalate | 118.09 | 13.00 g | 0.11 |

| Sodium Methoxide | 54.02 | 5.94 g | 0.11 |

| Methanol (anhydrous) | - | 100 mL | - |

| Diethyl Ether (anhydrous) | - | 50 mL | - |

| 1 M Hydrochloric Acid | - | ~120 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Procedure:

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (nitrogen or argon).

-

Base Preparation: To the flask, add 100 mL of anhydrous methanol, followed by the portion-wise addition of 5.94 g (0.11 mol) of sodium methoxide. Stir the mixture until the sodium methoxide is completely dissolved.

-

Addition of Reactants: A solution of 16.42 g (0.10 mol) of 4'-ethoxyacetophenone and 13.00 g (0.11 mol) of dimethyl oxalate in 50 mL of anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

Reaction: The solution from the dropping funnel is added dropwise to the stirred sodium methoxide solution at room temperature over a period of 30-45 minutes. After the addition is complete, the reaction mixture is gently refluxed for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, the reaction mixture is poured into a beaker containing 200 g of crushed ice. The mixture is then acidified to pH ~2-3 with 1 M hydrochloric acid.

-

Extraction: The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether (3 x 75 mL).

-

Washing and Drying: The combined organic layers are washed successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Characterization of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

-

CAS Number: 108783-91-1[5]

-

Molecular Formula: C₁₃H₁₄O₅[5]

-

Molecular Weight: 250.25 g/mol [5]

-

Appearance: Expected to be a solid at room temperature.[6]

Spectroscopic Data (Predicted and from Analogous Compounds):

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show signals corresponding to the ethoxy group (a triplet and a quartet), the aromatic protons (two doublets), the methylene protons, and the methyl ester protons.

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should display signals for the carbonyl carbons, the aromatic carbons, the carbons of the ethoxy group, the methylene carbon, and the methyl ester carbon.

-

IR (KBr): The infrared spectrum will likely exhibit strong absorption bands for the C=O stretching of the ketone and ester groups, as well as C-O stretching and aromatic C-H stretching vibrations.[7]

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.[8]

Safety and Handling

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate via a crossed Claisen condensation is a robust and efficient method. This guide provides a detailed framework for its preparation, from the underlying mechanistic principles to a practical experimental protocol. The versatility of this compound as a building block in the synthesis of potentially therapeutic agents underscores the importance of a well-defined and reproducible synthetic route.

References

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

Chemistry LibreTexts. 23.8: Mixed Claisen Condensations. [Link]

-

ResearchGate. The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. [Link]

-

PubChem. Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate. [Link]

-

BU CyberSec Lab. Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. [Link]

-

PubChem. Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. [Link]

-

Bentham Science. C NMR Shifts and Metal Ions Binding to 4-Phenyl-2,4-Dioxobutanoic Acid Derivatives. [Link]

-

PubChem. Methyl 4-methoxyacetoacetate. [Link]

-

PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

ResearchGate. Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. [Link]

-

SpectraBase. Ethyl 4-butoxy-4-methoxy-2-methyl-butanoate - Optional[Vapor Phase IR] - Spectrum. [Link]

- Google Patents. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.

-

PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. [Link]

-

ResearchGate. Synthesis and Analgesic Activity of 4-Aryl-N-(4-Acetylphenyl)-2-Hydroxy-4-Oxobut-2-Enamides. [Link]

-

Organic Chemistry Portal. Claisen Condensation. [Link]

-

Figshare. 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. [Link]

-

PubMed. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. [Link]

-

Chegg. Solved Analyze the IR spectra of 4-methoxy-4'-methylchalcone. [Link]

-

PubMed. The role of the methoxy group in approved drugs. [Link]

-

National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

-

The Royal Society of Chemistry. Supporting information for. [Link]

-

SpectraBase. 4-(4-Methoxyphenyl)-2-methyl-3-butyn-2-ol - Optional[13C NMR] - Chemical. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.bg.ac.rs [chem.bg.ac.rs]

- 3. Methyl 2,4-dioxo-4-phenylbutanoate | C11H10O4 | CID 308117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(2-Aminophenyl)-2,4-dioxobutanoic acid | C10H9NO4 | CID 472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 108783-91-1 CAS MSDS (METHYL 4-(4-ETHOXYPHENYL)-2,4-DIOXOBUTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate (C12H12O5) [pubchemlite.lcsb.uni.lu]

- 9. METHYL 4-(4-ETHOXYPHENYL)-2,4-DIOXOBUTANOATE | 108783-91-1 [amp.chemicalbook.com]

Characterization of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: A Predictive Spectroscopic Guide

Introduction: The Analytical Challenge of Novel Compounds

In the landscape of drug discovery and development, the synthesis of novel chemical entities often outpaces the public availability of their comprehensive analytical data. A case in point is Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, a β-keto ester with potential applications in medicinal chemistry. While its existence is documented, a full suite of experimental spectroscopic data (NMR, IR, MS) is not readily accessible in the public domain. This guide, therefore, adopts a predictive and comparative approach to construct a detailed spectroscopic profile of this molecule. By leveraging data from close structural analogs, we can forecast the expected spectral characteristics, providing a robust framework for researchers engaged in its synthesis and characterization. This methodology not only addresses the immediate data gap but also serves as a practical illustration of how to approach the analytical challenges posed by novel compounds.

Molecular Structure and Predicted Spectroscopic Data

The structural elucidation of an organic molecule is a puzzle solved by the convergence of multiple analytical techniques. For Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, we will predict the key spectroscopic signatures based on its constituent functional groups and by drawing parallels with structurally similar molecules.

Caption: A diagram illustrating the target molecule and its structural analogs used for predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Spectroscopy

The predicted ¹H NMR spectrum of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton environment. The keto-enol tautomerism inherent to β-keto esters may lead to the presence of two sets of signals, though one form often predominates.

Table 1: Predicted ¹H NMR Data for Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~7.95 | Doublet (d) | 2H | Ar-H (ortho to C=O) | Aromatic protons ortho to the electron-withdrawing benzoyl carbonyl group are deshielded and appear downfield. |

| ~6.95 | Doublet (d) | 2H | Ar-H (ortho to -OEt) | Aromatic protons ortho to the electron-donating ethoxy group are shielded and appear upfield. |

| ~4.10 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethoxy group will be split into a quartet by the adjacent methyl protons. |

| ~3.90 | Singlet (s) | 2H | -CO-CH₂ -CO- | The methylene protons between the two carbonyl groups. In the enol form, this would be a singlet at a different chemical shift. |

| ~3.75 | Singlet (s) | 3H | -O-CH₃ | The methyl ester protons will appear as a sharp singlet. This is a key differentiator from the ethyl ester analog. |

| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ | The methyl protons of the ethoxy group will be split into a triplet by the adjacent methylene protons. |

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~194 | Ar-C =O | The benzoyl carbonyl carbon is expected in this downfield region. |

| ~188 | O=C -CH₂-C =O (Ketone) | The ketone carbonyl carbon of the β-dicarbonyl system. |

| ~167 | O=C -O-CH₃ | The ester carbonyl carbon. |

| ~163 | Ar-C -OEt | The aromatic carbon attached to the ethoxy group. |

| ~131 | Ar-C H (ortho to C=O) | Aromatic carbons ortho to the carbonyl group. |

| ~128 | Ar-C (ipso to C=O) | The aromatic carbon to which the butanoyl chain is attached. |

| ~114 | Ar-C H (ortho to -OEt) | Aromatic carbons ortho to the ethoxy group. |

| ~64 | -O-C H₂-CH₃ | The methylene carbon of the ethoxy group. |

| ~52 | -O-C H₃ | The methyl ester carbon. This signal is characteristic of the methyl ester. |

| ~48 | -CO-C H₂-CO- | The methylene carbon between the two carbonyls. |

| ~15 | -O-CH₂-C H₃ | The methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Predicted IR Data for Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) | Characteristic of C-H bonds in the molecule. |

| ~1740 | Strong | C=O stretch (ester) | The ester carbonyl typically absorbs at a higher frequency. |

| ~1685 | Strong | C=O stretch (aromatic ketone) | The conjugated aromatic ketone carbonyl. |

| ~1600, ~1510 | Medium-Strong | C=C stretch (aromatic) | Characteristic absorptions for the benzene ring. |

| ~1250 | Strong | C-O stretch (ester and ether) | Strong absorptions are expected for the C-O single bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (Molecular Weight: 250.25 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted MS Fragmentation Data for Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

| m/z | Proposed Fragment | Rationale |

| 250 | [M]⁺ | Molecular ion peak. |

| 219 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 191 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group. |

| 149 | [C₉H₉O₂]⁺ | Cleavage of the bond between the two carbonyl groups, with the charge retained on the ethoxyphenyl-containing fragment. |

| 121 | [C₇H₅O₂]⁺ | Further fragmentation of the ethoxyphenyl-containing fragment. |

| 105 | [C₇H₅O]⁺ | A common fragment for benzoyl compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data discussed above. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: A streamlined workflow for NMR analysis.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Acquisition: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Parameter Setup and Execution:

-

For ¹H NMR , set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). Use a standard pulse program with a sufficient number of scans (e.g., 16) and a relaxation delay of at least 2 seconds.

-

For ¹³C NMR , set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm). Use a proton-decoupled pulse sequence and acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw free induction decay (FID) data by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Caption: A standard workflow for acquiring an IR spectrum.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (for a solid sample as a KBr pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Perform any necessary baseline correction.

Mass Spectrometry (MS)

Caption: A typical workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Gas Chromatography: The sample is vaporized and carried by an inert gas through a capillary column. The temperature of the column is programmed to increase over time to separate the components of the sample.

-

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with electrons (EI). This causes the molecule to ionize and fragment.

-

Detection: The resulting ions are separated by their mass-to-charge (m/z) ratio in a mass analyzer and detected.

-

Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z, which can be interpreted to determine the molecular weight and fragmentation pattern of the compound.

Conclusion: A Framework for Characterization

This guide has presented a comprehensive, albeit predictive, spectroscopic analysis of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate. In the absence of direct experimental data, a logical and scientifically grounded approach has been employed, utilizing data from close structural analogs to forecast the expected NMR, IR, and MS spectra. The detailed experimental protocols provided offer a clear roadmap for researchers to acquire and interpret the necessary data to confirm the structure and purity of this compound. This work underscores the power of predictive spectroscopy in modern chemical research and provides a valuable resource for scientists and professionals in the field of drug development.

References

A Technical Guide to the Solubility Profile of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate for Pharmaceutical Research

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS: 108783-91-1), a compound of interest in pharmaceutical research and drug development. Given the absence of extensive published solubility data, this document emphasizes predictive analysis based on molecular structure and provides detailed, field-proven protocols for experimental solubility determination. It is designed for researchers, chemists, and formulation scientists who require a robust understanding of this compound's solubility characteristics to advance their work.

Introduction: The Critical Role of Solubility

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is an organic compound with a molecular formula of C₁₃H₁₄O₅ and a molecular weight of 250.25 g/mol [1]. As with any potential therapeutic agent or key intermediate, its solubility is a foundational physicochemical property that dictates its behavior in both chemical and biological systems. Solubility profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and therapeutic efficacy[2].

In the early stages of drug discovery and development, a thorough understanding of a compound's solubility in various media is non-negotiable. It informs decisions related to:

-

Feasibility of Formulations: Guiding the selection of appropriate excipients and delivery systems (e.g., oral, parenteral).

-

In Vitro and In Vivo Assay Design: Ensuring compound remains in solution during biological testing to produce reliable data.

-

Process Chemistry: Optimizing reaction conditions, purification strategies, and crystallization processes.

This guide will first dissect the molecular structure of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate to predict its solubility behavior and then present rigorous, step-by-step protocols for its empirical determination.

Physicochemical Properties and Solubility Prediction

A molecule's solubility is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and the solvent.

2.1 Molecular Structure Analysis

The structure of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate contains distinct functional groups that contribute to its overall physicochemical nature:

-

Aromatic Ethoxy Phenyl Group: The phenyl ring and the ethyl ether component are largely non-polar and hydrophobic. This substantial part of the molecule will favor interactions with non-polar and moderately polar solvents through van der Waals forces and π-π stacking. A related compound, Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate, is noted for its solubility and compatibility with a range of solvents due to its methoxyphenyl group, suggesting a similar contribution from the ethoxyphenyl moiety in our target compound[3].

-

Dioxobutanoate Moiety: This part of the molecule contains two ketone carbonyls and one ester carbonyl group. These groups are highly polar and can act as hydrogen bond acceptors. This region imparts a significant degree of polarity to the molecule, allowing for dipole-dipole interactions and hydrogen bonding with protic solvents.

Overall Assessment: The molecule presents a dualistic nature. It is neither extremely polar nor entirely non-polar. This balance suggests that it will exhibit limited solubility in highly polar solvents like water and also in very non-polar solvents like hexane. Its optimal solubility is likely to be found in solvents of intermediate polarity, such as ketones, esters, and chlorinated solvents, as well as polar aprotic solvents that can effectively solvate both regions of the molecule.

Experimental Determination of Solubility

To obtain precise and actionable data, experimental measurement is essential. The two primary types of solubility measured in pharmaceutical sciences are thermodynamic and kinetic solubility[4].

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium. The "shake-flask" method is the gold-standard for this measurement[5].

-

Kinetic Solubility: This measures the concentration of a compound when it starts to precipitate from a solution upon addition of an aqueous buffer to a DMSO stock. It is often determined via turbidimetric or nephelometric methods and is valuable for high-throughput screening in early discovery[6][7].

3.1 Protocol for Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol describes the definitive method for measuring the equilibrium solubility of a compound. The causality behind this method is to ensure that the solvent is fully saturated with the solute over an extended period, allowing the dissolution and crystallization processes to reach a true equilibrium.

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Methodology:

-

Preparation: To a series of glass vials, add an excess amount of solid Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (e.g., 5-10 mg). The key is to ensure that undissolved solid will remain at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected laboratory solvent (e.g., water, ethanol, acetone, ethyl acetate, DMSO, dichloromethane, hexane) to the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient duration, usually 24 to 48 hours, to ensure equilibrium is reached[5].

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). This step is critical; filtration may be used as an alternative, but care must be taken as the compound could adsorb to the filter material, leading to an underestimation of solubility[7].

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant from the top layer, being cautious not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation. A large dilution factor (e.g., 1:100 or 1:1000) is common.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated supernatant by applying the dilution factor. This value represents the thermodynamic solubility of the compound in that solvent.

3.2 Protocol for Kinetic Solubility via Nephelometry

This high-throughput method is ideal for early-stage screening. It relies on detecting light scattered by fine particles (precipitate) that form when an aqueous buffer is added to a DMSO stock of the compound[2][6].

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in 100% Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).

-

Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells.

-

Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the buffer in the first row of wells to initiate precipitation. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.

-

Serial Dilution: Perform a serial dilution across the microplate to create a range of compound concentrations.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature to allow the precipitate to form and stabilize.

-

Measurement: Read the plate using a microplate nephelometer, which measures the intensity of scattered light in each well[6].

-

Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal rises above the background of the clear solutions.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents. The following table provides a structured template for reporting experimentally determined results.

Table 1: Experimental Solubility Data Template for Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate

| Solvent | Solvent Class | Polarity Index¹ | Dielectric Constant (20°C)¹ | Experimental Solubility (mg/mL) | Temperature (°C) | Method Used |

| Hexane | Non-Polar | 0.1 | 1.89 | Enter Data | 25 | Shake-Flask |

| Toluene | Non-Polar | 2.4 | 2.38 | Enter Data | 25 | Shake-Flask |

| Dichloromethane | Polar Aprotic | 3.1 | 9.08 | Enter Data | 25 | Shake-Flask |

| Diethyl Ether | Polar Aprotic | 2.8 | 4.34 | Enter Data | 25 | Shake-Flask |

| Ethyl Acetate | Polar Aprotic | 4.4 | 6.02 | Enter Data | 25 | Shake-Flask |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Enter Data | 25 | Shake-Flask |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Enter Data | 25 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47 | Enter Data | 25 | Shake-Flask |

| Isopropanol | Polar Protic | 3.9 | 18.3 | Enter Data | 25 | Shake-Flask |

| Ethanol | Polar Protic | 4.3 | 24.6 | Enter Data | 25 | Shake-Flask |

| Methanol | Polar Protic | 5.1 | 32.6 | Enter Data | 25 | Shake-Flask |

| Water | Polar Protic | 10.2 | 80.1 | Enter Data | 25 | Shake-Flask |

| PBS (pH 7.4) | Aqueous Buffer | N/A | ~79 | Enter Data | 25 | Shake-Flask/Nephelometry |

¹Polarity data is sourced from various standard organic chemistry resources[8].

Conclusion

While published data on the solubility of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is scarce, a systematic approach based on its molecular structure allows for a strong predictive assessment of its solubility profile. The compound's amphipathic nature, with both significant non-polar and polar regions, suggests it will be most soluble in solvents of intermediate polarity. For definitive quantitative data, the robust and reliable shake-flask method for thermodynamic solubility and the high-throughput nephelometric method for kinetic solubility are recommended. The protocols and data presentation framework provided in this guide offer a self-validating system for researchers to generate the high-quality, reliable solubility data essential for advancing pharmaceutical research and development projects.

References

-

Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

PubChem. Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia. 2022. [Link]

-

Lund University. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Tunku Abdul Rahman University College Institutional Repository. Synthesis, Characterization and Antioxidant Studies of the Novel 4-(4-Methoxyphenyl)-2-Butanone and 4-Methyl-3-Thiosemicarbazide. [Link]

-

BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

-

Revelou, P. K., et al. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors. 2021. [Link]

-

RIFM. RIFM fragrance ingredient safety assessment, 2-methyl-4-phenyl-2-butyl isobutyrate, CAS registry number 10031-71-7. Food and Chemical Toxicology. 2024. [Link]

-

Alsenz, J., & Kansy, M. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK. 2011. [Link]

-

Heide, M., et al. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. 2025. [Link]

- Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

-

Analytical Methods in Environmental Chemistry Journal. Articles List. [Link]

-

ResearchGate. Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. [Link]

-

FooDB. Showing Compound 4'-Methoxyacetophenone (FDB010502). [Link]

Sources

- 1. 108783-91-1 CAS MSDS (METHYL 4-(4-ETHOXYPHENYL)-2,4-DIOXOBUTANOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. rheolution.com [rheolution.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. bmglabtech.com [bmglabtech.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

The Synthetic Versatility of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate: A Technical Guide for Organic Synthesis

Foreword: Unlocking the Potential of a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, a β-keto ester, emerges as a highly promising, albeit underexplored, scaffold. Its inherent structural features—a reactive 1,3-dicarbonyl moiety, a terminal methyl ester, and an electron-rich 4-ethoxyphenyl group—render it a versatile precursor for a multitude of heterocyclic systems that form the core of many pharmaceutical and agrochemical agents.

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate. While direct literature on this specific compound is emerging, its reactivity can be confidently predicted based on the well-established chemistry of analogous β-keto esters.[1] By presenting field-proven protocols for closely related compounds, this document serves as a practical roadmap for leveraging the synthetic potential of this valuable building block.

Core Reactivity and Physicochemical Properties

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (CAS No. 108783-91-1) possesses a unique combination of functional groups that dictate its chemical behavior. The 1,3-dicarbonyl system is the linchpin of its reactivity, enabling it to participate in a wide array of condensation and cyclization reactions.

| Property | Value | Source |

| CAS Number | 108783-91-1 | |

| Molecular Formula | C₁₃H₁₄O₅ | Inferred |

| Molecular Weight | 250.25 g/mol | Inferred |

| Appearance | Expected to be a solid or oil | - |

The ethoxy group on the phenyl ring acts as an electron-donating group, which can influence the reactivity of the aromatic ring and the adjacent carbonyl group. The methyl ester provides a handle for further synthetic transformations, such as hydrolysis, amidation, or reduction.

Synthesis of Substituted Pyrazoles via Knorr Cyclization

The construction of the pyrazole ring is a cornerstone of medicinal chemistry, with numerous approved drugs featuring this heterocyclic motif. The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is an ideal substrate for this transformation, offering a direct route to 5-(4-ethoxyphenyl)pyrazole-3-carboxylic acid derivatives.

Mechanistic Rationale

The reaction proceeds through an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The regioselectivity of the initial attack can be influenced by the steric and electronic nature of the substituents on both the β-keto ester and the hydrazine.

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of a Representative 5-Arylpyrazole-3-carboxylic Acid

The following protocol, adapted from the synthesis of a structurally similar pyrazole, illustrates the expected experimental conditions for the reaction of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate with hydrazine.[2]

Materials:

-

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (1.0 eq)

-

Hydrazine hydrate or substituted hydrazine (1.1 eq)

-

Ethanol or acetic acid (as solvent)

-

Sodium hydroxide (for subsequent ester hydrolysis)

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in a suitable solvent such as ethanol or acetic acid in a round-bottom flask equipped with a reflux condenser.

-

Add the hydrazine derivative to the solution and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To hydrolyze the resulting methyl ester, dissolve the crude product in a mixture of ethanol and aqueous sodium hydroxide solution and stir at room temperature or with gentle heating until the ester is fully consumed (monitored by TLC).

-

Cool the mixture in an ice bath and acidify with hydrochloric acid to precipitate the pyrazole-3-carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

| Reactant | Product | Solvent | Yield | Reference |

| 2,3-Butanedione | 5-acetyl-1H-pyrazole-3-carboxylic acid | Water | >95% (intermediate) | [2] |

Note: The yield is for a similar, multi-step synthesis and is provided for illustrative purposes.

Synthesis of Dihydropyrimidinones via the Biginelli Reaction

The Biginelli reaction is a powerful one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs.[3] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate can serve as the 1,3-dicarbonyl component in this reaction, leading to the formation of highly functionalized dihydropyrimidinones.

Mechanistic Considerations

The reaction mechanism is believed to proceed through the acid-catalyzed condensation of an aldehyde and urea (or thiourea) to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-keto ester and subsequent cyclization and dehydration to yield the dihydropyrimidinone product.

Caption: Biginelli Reaction Pathway.

Experimental Protocol: A Four-Component Biginelli-type Synthesis

This protocol for a four-component Biginelli reaction of a methyl aroylpyruvate demonstrates a potential synthetic route.[4]

Materials:

-

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (1.0 eq)

-

Aromatic aldehyde (1.0 eq)

-

Urea or thiourea (1.5 eq)

-

Methanol (as reactant and solvent)

-

Sodium hydrogen sulfate (as catalyst)

Procedure:

-

In a flask, combine Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate, the aromatic aldehyde, urea (or thiourea), and sodium hydrogen sulfate in methanol.

-

Stir the mixture at room temperature or with gentle heating. The reaction progress should be monitored by TLC.

-

Upon completion of the reaction, the product may precipitate from the reaction mixture. If not, the solvent can be partially evaporated, and the product induced to crystallize.

-

Collect the solid product by filtration and wash with a small amount of cold methanol.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

| Reactants | Product | Catalyst | Yield | Reference |

| Methyl aroylpyruvate, aromatic aldehyde, urea/thiourea, methanol | Methyl 5-aroyl-6-aryl-4-methoxy-2-oxo(thioxo)hexahydropyrimidine-4-carboxylates | NaHSO₄ | Moderate to high | [4] |

Synthesis of Pyridazinones

Pyridazinone derivatives are another class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.[5][6] The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives provides a direct entry to this scaffold. Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate is a suitable precursor for the synthesis of 6-(4-ethoxyphenyl)pyridazin-3(2H)-one derivatives.

Synthetic Strategy

The reaction involves the condensation of hydrazine with the 1,3-dicarbonyl moiety of Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate. The initial condensation is followed by cyclization and dehydration to form the stable pyridazinone ring. The ester group can be retained or hydrolyzed depending on the reaction conditions and the desired final product.

Caption: Pyridazinone Synthesis from a β-keto ester.

Experimental Protocol: General Procedure for Pyridazinone Formation

The following general procedure is based on established methods for the synthesis of pyridazinones from 1,3-dicarbonyl compounds.[7]

Materials:

-

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol or acetic acid (as solvent)

Procedure:

-

Dissolve Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate in ethanol or acetic acid in a round-bottom flask.

-

Add hydrazine hydrate to the solution and reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

| Reactant | Reagent | Product | Reference |

| 1-(3-Aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid | Hydrazine hydrate | 2-(3-Aminophenyl)-2,6-dihydro-3,4-diphenyl-7H-pyrazolo[3,4-d]pyridazin-7-one | [7] |

Note: This example illustrates the cyclization of a carboxylic acid with hydrazine to form a fused pyridazinone system, showcasing the general reactivity principle.

Conclusion and Future Outlook

Methyl 4-(4-ethoxyphenyl)-2,4-dioxobutanoate represents a versatile and valuable building block for the synthesis of a diverse range of heterocyclic compounds. Its inherent reactivity, stemming from the 1,3-dicarbonyl motif, allows for its participation in well-established and robust synthetic transformations such as the Knorr pyrazole synthesis, the Biginelli reaction, and pyridazinone formation. The protocols and mechanistic insights provided in this guide, based on the reactivity of closely related analogs, offer a solid foundation for researchers to explore the full synthetic potential of this compound. As the demand for novel bioactive molecules continues to grow, the strategic application of such versatile synthons will undoubtedly play a pivotal role in advancing the fields of medicinal chemistry and drug development.

References

-

Taha, M., Naz, H., Rahman, A. A., Ismail, N. H., & Yousuf, S. (2012). Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(9), o2671. [Link]

-

Bamoniri, A., & Darvishi, F. (2012). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 17(5), 5695–5705. [Link]

-

Wikipedia contributors. (2024). Biginelli reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Chem-Impex. (n.d.). Methyl 4-(4-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of synthesis of pyrazoles: 1-(3, 4, 5-trimethoxyphenyl)-3-(2, 4-dimethoxy phenyl) dihydropyrazole. Retrieved from [Link]

- Weber, L. (2002). Multi-component reactions and evolutionary chemistry. Drug Discovery Today, 7(2), 143-147.

- Lokhande, T. N., et al. (2021).

-

PubChem. (n.d.). Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. Retrieved from [Link]

- Gein, V. L., et al. (2014). Three-Component Reaction of Methyl 2,4-Dioxo-4-phenylbutanoate and Methyl 2,4-Dioxopentanoate with Aromatic Aldehydes and Propane-1,2-diamine and Chemical Properties of the Products. Russian Journal of Organic Chemistry, 50(8), 1145-1151.

- Hakobyan, A. H., et al. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.

- Synthesis of novel pyrazole derivatives and neuroprotective effect investig

- Google Patents. (n.d.). Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same.

- A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. (2021). Journal of the Indian Chemical Society, 98(2), 100021.